molecular formula C5H13ClN2O B14019559 N-hydroxy-n-propyl-ethanimidamide CAS No. 62626-41-9

N-hydroxy-n-propyl-ethanimidamide

Cat. No.: B14019559
CAS No.: 62626-41-9
M. Wt: 152.62 g/mol
InChI Key: ZADCAYRKVTZGKR-UHFFFAOYSA-N
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Description

N-hydroxy-n-propyl-ethanimidamide (systematic IUPAC name: (Z)-N-hydroxy-2-(propylamino)ethanimidamide) is a hydroxamic acid derivative characterized by an ethanimidamide backbone substituted with an N-hydroxy group and an n-propyl chain. This compound belongs to the broader class of amidoximes and hydroxamic acids, which are notable for their chelating properties, antioxidant activity, and applications in pharmaceutical and material sciences.

Properties

CAS No.

62626-41-9

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

N-hydroxy-N'-propylethanimidamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4-6-5(2)7-8;/h8H,3-4H2,1-2H3,(H,6,7);1H

InChI Key

ZADCAYRKVTZGKR-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C)NO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-n-propyl-ethanimidamide typically involves the reaction of n-propylamine with an appropriate precursor, such as an ethanimidamide derivative. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as catalytic processes and automated control systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-n-propyl-ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-hydroxy-n-propyl-ethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-hydroxy-n-propyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hydroxy-n-propyl-ethanimidamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents Biological/Industrial Relevance Reference
This compound Hydroxyl, amidoxime, n-propyl Linear alkyl chain (C₃H₇) Potential antioxidant, chelating agent Inferred
N-Hydroxyoctanamide Hydroxyl, amide Linear alkyl chain (C₈H₁₇) Industrial use (GHS safety)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxyl, amide, aryl chloride Cyclohexyl, 4-chlorophenyl Antioxidant (DPPH assay activity)
(1Z)-N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide Hydroxyl, amidoxime, benzimidazole Heterocyclic (benzimidazole) Pharmacological applications (e.g., enzyme inhibition)

Key Findings:

Substituent Effects: The 4-chlorophenyl and cyclohexyl groups in compounds enhance steric bulk and electron-withdrawing effects, which can stabilize free radical scavenging (e.g., in DPPH assays). In contrast, the n-propyl group in the target compound offers flexibility and moderate hydrophobicity . Heterocyclic vs.

Synthesis Pathways :

  • Hydroxamic acids in were synthesized via condensation of hydroxylamine with carboxylic acid derivatives, a common method for such compounds. This compound may follow analogous routes, with propylamine as a starting material .
  • The benzimidazole-containing analog () likely requires multi-step synthesis involving cyclization, contrasting with the target compound’s simpler alkyl substitution .

Biological Activity :

  • Antioxidant Capacity : Compounds with aryl/chlorine substituents () show higher DPPH radical scavenging due to resonance stabilization of radicals. The target compound’s activity may be moderate unless conjugated with electron-donating groups .
  • Safety Profile : N-Hydroxyoctanamide’s GHS data () suggest standard handling precautions for hydroxamic acids (e.g., irritant classification). The target compound’s shorter chain may reduce toxicity risks compared to longer-chain analogs .

Industrial and Pharmaceutical Applications :

  • Hydroxamic acids in are used in antioxidant formulations, while benzimidazole derivatives () target therapeutic pathways. The n-propyl chain in the target compound may position it as a intermediate in polymer synthesis or metal extraction .

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